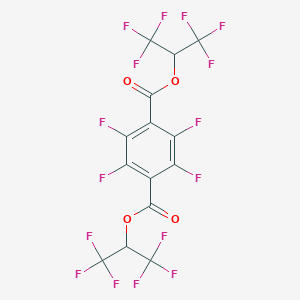

![molecular formula C21H28N6O2 B6474209 1-(4-{4-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazin-1-yl)ethan-1-one CAS No. 2640970-40-5](/img/structure/B6474209.png)

1-(4-{4-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazin-1-yl)ethan-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(4-{4-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazin-1-yl)ethan-1-one is a synthetic organic compound with potential applications across a variety of scientific disciplines. It is characterized by its complex molecular structure, comprising multiple functional groups that impart unique chemical properties.

作用機序

Target of Action

The primary target of this compound is the Transforming Growth Factor-β Activated Kinase (TAK1) . TAK1 is a serine/threonine kinase that plays a crucial role in cell growth, differentiation, and apoptosis . It is upregulated and overexpressed in multiple myeloma (MM), a type of blood cancer characterized by dysregulated and proliferative plasma cells .

Mode of Action

The compound interacts with TAK1 by binding to the hinge region of the kinase . The imidazo[1,2-b]pyridazine moiety of the compound is a privileged drug moiety found in many approved and experimental drugs . Substitutions at positions 2, 3, 6, 7, and 8 dictate kinase selectivity and potency .

Biochemical Pathways

TAK1 is activated by various extracellular signals, including cytokines, growth factors, and Toll-like receptor ligands . Dysregulation of TAK1 signaling can lead to extensive bone damage and enhanced angiogenesis in MM . This compound inhibits TAK1, thereby potentially disrupting these pathological processes .

Pharmacokinetics

This compound contains a morpholine moiety, which may contribute to its pharmacokinetic properties .

Result of Action

The compound inhibits the enzymatic activity of TAK1 with an IC50 of 55 nM . It also inhibits the growth of multiple myeloma cell lines MPC-11 and H929 with GI50 values as low as 30 nM . These results suggest that the compound has the potential to be translated into anti-MM therapeutics .

将来の方向性

The compound has shown excellent activities against multiple myeloma . These compounds have the potential to be translated into anti-MM therapeutics . The development of new methods for the synthesis of imidazo[1,2-a]pyridin-3-yl-acetic acids which allow to obtain the target products in one synthetic stage with high yields is an urgent task .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-{4-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazin-1-yl)ethan-1-one typically involves multi-step synthetic routes:

Formation of the Imidazo[1,2-b]pyridazine Core: : The starting material for this synthesis is often a substituted pyridazine. A sequence of cyclization reactions typically forms the imidazo[1,2-b]pyridazine core.

Introduction of the Piperidine and Piperazine Rings: : Through nucleophilic substitution or similar reactions, piperidine and piperazine rings are attached to the core structure.

But-2-yn-1-yl Group Addition: : This part of the molecule is introduced through alkynylation reactions, often requiring strong bases such as sodium hydride.

Final Assembly: : The final step involves coupling these intermediate products under controlled conditions to yield the target compound.

Industrial Production Methods

Industrially, the synthesis involves optimization for large-scale production. This includes:

Optimization of Reaction Conditions: : Factors such as temperature, pressure, solvent systems, and catalyst loading are fine-tuned.

Purification: : Techniques such as crystallization, distillation, and chromatography are employed to purify the compound.

化学反応の分析

Types of Reactions

The compound undergoes various chemical transformations:

Oxidation: : Can be oxidized using reagents like potassium permanganate.

Reduction: : Reduction can be accomplished with agents such as sodium borohydride.

Substitution: : It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: : Potassium permanganate, dichromate under acidic conditions.

Reduction: : Sodium borohydride, lithium aluminium hydride.

Substitution: : Nucleophiles such as alkoxides or amines.

Major Products

Oxidation Products: : May yield carboxylic acids or ketones.

Reduction Products: : Typically alcohols or amines.

Substitution Products: : Diverse based on the nucleophile used.

科学的研究の応用

In Chemistry

Catalysis: : Used as a ligand in metal-catalyzed reactions.

Synthesis: : Intermediate in the synthesis of more complex molecules.

In Biology and Medicine

Pharmacology: : Potential lead compound for drug discovery targeting specific receptors.

Biochemical Research: : Studied for its interactions with various enzymes and proteins.

In Industry

Material Science: : Component in the synthesis of advanced materials.

Agriculture: : Investigated for its potential use in pesticides or herbicides.

類似化合物との比較

Similar Compounds

1-(4-{4-[(1-{pyrido[1,2-b]pyridazin-6-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazin-1-yl)ethan-1-one

1-(4-{4-[(1-{imidazo[1,2-a]pyridazin-6-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazin-1-yl)ethan-1-one

Uniqueness

Structural Diversity: : Unique arrangement of functional groups.

Versatility in Reactions: : Wide range of chemical reactivity compared to similar compounds.

: Broad scope of applications in various scientific domains due to its distinctive structure and reactivity.

特性

IUPAC Name |

1-[4-[4-(1-imidazo[1,2-b]pyridazin-6-ylpiperidin-4-yl)oxybut-2-ynyl]piperazin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N6O2/c1-18(28)25-15-13-24(14-16-25)9-2-3-17-29-19-6-10-26(11-7-19)21-5-4-20-22-8-12-27(20)23-21/h4-5,8,12,19H,6-7,9-11,13-17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLPDAAXBPRBAAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)CC#CCOC2CCN(CC2)C3=NN4C=CN=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-fluoro-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]-1,3-benzothiazole](/img/structure/B6474135.png)

![6-chloro-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]quinoxaline](/img/structure/B6474136.png)

![2-methyl-1-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}azetidin-3-yl)methyl]-1H-imidazole](/img/structure/B6474138.png)

![2-methyl-1-[(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-imidazole](/img/structure/B6474142.png)

![4-{[(3-methoxypyrazin-2-yl)(methyl)amino]methyl}-N-(oxan-4-yl)piperidine-1-carboxamide](/img/structure/B6474151.png)

![4-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]quinazoline](/img/structure/B6474156.png)

![2,4-dimethoxy-6-[4-(2-methoxyphenyl)piperazin-1-yl]-1,3,5-triazine](/img/structure/B6474162.png)

![6-methyl-3-[2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]-3,4-dihydropyrimidin-4-one](/img/structure/B6474169.png)

![N-[(2,4-difluorophenyl)methyl]-6-methyl-2-(methylsulfanyl)pyrimidin-4-amine](/img/structure/B6474175.png)

![N-[1-(5-bromopyridine-3-carbonyl)piperidin-4-yl]-5-chloro-N-methylpyrimidin-2-amine](/img/structure/B6474183.png)

![N,N,6-trimethyl-2-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-amine](/img/structure/B6474219.png)

![2-{4-[4-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B6474230.png)

![N,N,4-trimethyl-6-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-2-amine](/img/structure/B6474236.png)